molecular formula C15H17N5OS2 B2868878 4-propyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1448061-22-0

4-propyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2868878
CAS No.: 1448061-22-0
M. Wt: 347.46
InChI Key: JYLPUEDMGDUJIQ-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-thiadiazole core substituted at position 5 with a carboxamide group. The carboxamide nitrogen is linked to a propyl chain and an ethyl group bearing a 3-(thiophen-2-yl)-1H-pyrazol-1-yl moiety.

Properties

IUPAC Name

4-propyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5OS2/c1-2-4-12-14(23-19-17-12)15(21)16-7-9-20-8-6-11(18-20)13-5-3-10-22-13/h3,5-6,8,10H,2,4,7,9H2,1H3,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLPUEDMGDUJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide generally involves multiple steps:

  • Formation of the Pyrazole Ring: : Starting with 3-thiophenylhydrazine, a reaction with ethyl acetoacetate under acidic or basic conditions forms the pyrazole ring.

  • Substitution Reaction: : The pyrazole intermediate is then reacted with 2-bromoethylamine to introduce the ethyl linkage.

  • Thiadiazole Ring Formation: : The compound is then treated with thiosemicarbazide under cyclization conditions to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound would scale up these synthetic routes with optimized conditions to ensure high yield and purity. This may involve continuous flow reactions and catalytic processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiadiazole and pyrazole rings can undergo oxidation using agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reducing agents like lithium aluminum hydride can be used to reduce certain functionalities within the compound.

  • Substitution: : Halogenation, nitration, and sulfonation reactions can modify the aromatic rings under controlled conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : m-chloroperbenzoic acid, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Conditions: : Anhydrous conditions, strong acids/bases, suitable solvents like dichloromethane or acetonitrile.

Major Products Formed

  • Oxidation products: sulfoxides, sulfones.

  • Reduction products: alcohols, amines.

  • Substitution products: halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-propyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide has diverse applications across several fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its potential bioactive properties, including antimicrobial and anti-inflammatory activities.

  • Medicine: : Explored for its pharmacological potential in developing new drugs, especially for targeting specific biological pathways.

  • Industry: : Utilized in the synthesis of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The specific mechanism of action of 4-propyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide would depend on its application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity through binding to active sites or altering structural conformations.

Comparison with Similar Compounds

Thiazole Carboxamide Analogs

describes 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs , synthesized via coupling of carboxylate intermediates with amines. Key differences include:

  • Core Heterocycle: Thiadiazole (target compound) vs. thiazole (analogs).
  • Substituents : The target compound’s thiophene-pyrazole-ethyl chain contrasts with the pyridinyl and methyl groups in analogs. Thiophene’s electron-rich nature may enhance hydrophobic interactions compared to pyridine’s basicity .

Pharmacopeial Compounds with Thiophene and Propyl Motifs

lists compounds such as (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine , which share propyl and thiophen-2-yl groups but differ in core structure (tetrahydronaphthalen vs. thiadiazole). These analogs highlight:

  • Role of Thiophene : Common in enhancing lipophilicity and π-stacking, critical for membrane penetration or receptor binding.
  • Propyl Chain Impact : Aliphatic chains like propyl may modulate solubility and bioavailability, though positioning (e.g., N-substitution vs. ether linkage) affects conformational flexibility .

Crystallographic Analysis

Structural determination of such compounds often employs SHELXL (), a gold standard for small-molecule refinement. Key features include:

  • Precision in Bond Lengths/Angles : Critical for confirming the thiadiazole-pyrazole connectivity.
  • Twinned Data Handling : SHELXL’s robustness in refining complex structures ensures accurate conformational analysis .

Comparative Data Table

Compound Name Core Structure Key Substituents Potential Applications Reference
4-Propyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide 1,2,3-Thiadiazole Propyl, thiophene-pyrazole-ethyl Hypothetical kinase inhibitor N/A
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Thiazole Methyl, pyridinyl Bioactive screening
(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine Tetrahydronaphthalen Propyl, thiophen-ethyl ether Pharmacopeial candidate

Biological Activity

The compound 4-propyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a novel derivative within the class of thiadiazole compounds, which have garnered attention for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Core Structure : 1,2,3-Thiadiazole ring
  • Substituents : Propyl group and a thiophen-2-yl moiety attached to a pyrazole ring

This unique combination of structural features may contribute to its biological activity by enhancing interactions with specific biological targets.

Thiadiazole derivatives are known to exhibit various mechanisms of action:

  • Inhibition of Kinases : Many thiadiazole-based compounds act as inhibitors of kinases involved in cancer progression. For instance, they can inhibit c-Met and VEGFR-2 pathways, which are crucial for tumor growth and metastasis .
  • Induction of Apoptosis : Compounds in this class often induce apoptosis in cancer cells through cell cycle arrest and modulation of apoptotic pathways .

Anticancer Activity

Research has demonstrated that similar thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (breast cancer)0.28G2/M phase arrest
Compound BHepG2 (liver cancer)9.6Down-regulation of MMP2 and VEGFA
Compound CNCI-H (lung cancer)0.071VEGFR-2 inhibition

These findings suggest that the compound could exhibit similar or enhanced efficacy due to its structural characteristics.

Antimicrobial Activity

Thiadiazoles also show promise in antimicrobial applications. For example, some derivatives have demonstrated minimum inhibitory concentrations (MICs) as low as 1.95 µg/mL against various bacterial strains . This highlights the potential for developing new antimicrobial agents from this chemical class.

Case Studies

Several studies have been conducted to evaluate the biological activity of thiadiazole derivatives:

  • Study on Anticancer Agents : A study synthesized a series of thiadiazole derivatives and evaluated their anticancer activities against MCF-7 and HepG2 cells. The most potent derivative showed an IC50 value significantly lower than standard chemotherapeutics, indicating a strong potential for further development .
  • In Vivo Studies : Research involving animal models has shown that certain thiadiazole derivatives not only inhibit tumor growth but also demonstrate favorable pharmacokinetic profiles. These studies are crucial for assessing the therapeutic viability of new compounds .

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